molecular formula C35H60Br2N4O4 B12283639 [17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Cat. No.: B12283639
M. Wt: 760.7 g/mol
InChI Key: SNFVBPSRBTWAIZ-UHFFFAOYSA-L
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Description

This compound is a highly substituted steroidal derivative featuring a cyclopenta[a]phenanthren core, modified with charged heterocyclic substituents. Key structural elements include:

  • A 17-acetyloxy group, common in steroidal esters to modulate lipophilicity and metabolic stability.
  • Quaternary ammonium moieties: The 16-position is substituted with a 4,4-dimethyl-2,3-dihydropyrazin-4-ium group, and the 2-position contains a 4,4-dimethylpiperazin-4-ium group. These cationic groups enhance water solubility and may influence receptor interactions.
  • Dibromide counterions balancing the positive charges of the heterocycles.

Properties

IUPAC Name

[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVBPSRBTWAIZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the acetyloxy and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the acetyloxy group may yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As a precursor for the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopenta[a]phenanthren Core

2.1.1. [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-...] acetate;dibromide;trihydrate
  • Key Differences :
    • Substituents : Morpholine (neutral) at position 2 vs. dimethylpiperazinium (cationic) in the target compound.
    • Cationic Group : Prop-2-enylpyrrolidinium at position 16 vs. dimethyl-dihydropyrazinium in the target.
    • Counterions : Dibromide and trihydrate vs. dibromide only.
  • The trihydrate form in this analogue could improve crystallinity but reduce stability under desiccating conditions.
2.1.2. (8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-... tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
  • Key Differences :
    • Substituents : Lacks charged heterocycles; features a 16-methylene group and 3-oxo moiety.
    • Molecular Formula : C23H30O4 (neutral) vs. the target’s larger formula with N-containing heterocycles and Br⁻.
  • Implications :
    • The absence of charged groups in this compound likely results in lower aqueous solubility, making it less suitable for injectable formulations.
    • The 3-oxo group may confer reactivity toward nucleophiles, unlike the target compound’s stable quaternary ammonium groups.

Functional Group Comparisons

2.2.1. Pyrazinium/Piperazinium vs. Pyrrolidinium/Morpholine
  • Cationic Heterocycles: Pyrazinium/Piperazinium (target compound): Higher charge density and rigidity due to aromaticity (pyrazinium) and additional methyl groups. This may enhance binding to anionic sites (e.g., DNA or membrane phospholipids). Morpholine is neutral, reducing electrostatic interactions.
2.2.2. Bromide Counterions vs. Other Halides

Table 1. Comparative Properties of Cyclopenta[a]phenanthren Derivatives

Property Target Compound Compound Compound
Core Structure Cyclopenta[a]phenanthren Cyclopenta[a]phenanthren Cyclopenta[a]phenanthren
Key Substituents Pyrazinium, Piperazinium, AcO Pyrrolidinium, Morpholine, AcO Methylene, AcO, 3-oxo
Charge +2 (dibromide) +1 (dibromide) Neutral
Solubility (Inferred) High (aqueous) Moderate (aqueous/organic) Low (organic solvents)
Stability Hygroscopic (charged) Stable (trihydrate) Sensitive to oxidation (3-oxo)

Biological Activity

The compound under consideration is a complex organic molecule with potential biological activities. Its structural components suggest interactions with various biological pathways. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Structural Overview

The compound features a tetradecahydro-cyclopenta[a]phenanthrene core modified by multiple functional groups including acetyloxy and piperazinyl moieties. This complex structure may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit cytotoxicity against various cancer cell lines . For instance:

  • Tumor-Specific Cytotoxicity : Compounds derived from cyclopenta[a]phenanthrene frameworks have shown selective cytotoxic effects on tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .
  • Mechanisms of Action : The anticancer activity may involve the induction of apoptosis and disruption of cell cycle progression. Studies have demonstrated that such compounds can activate apoptotic pathways in cancer cells .

Antimicrobial Activity

The presence of piperazine and pyrazine rings in the compound suggests potential antimicrobial properties :

  • Broad-Spectrum Activity : Similar derivatives have been reported to exhibit activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Resistance Modulation : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps .

Neuropharmacological Effects

Given the presence of piperazine moieties:

  • CNS Activity : Compounds containing piperazine are known for their neuroactive properties. They may act as modulators of neurotransmitter systems (e.g., serotonin and dopamine pathways), potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several studies have explored the biological efficacy of structurally related compounds:

  • Study on Cytotoxicity : A study demonstrated that a similar compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of piperazine derivatives against multi-drug resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antimicrobial agents .

Data Summary

Biological ActivityMechanismReference
CytotoxicityInduction of apoptosis
AntimicrobialMembrane disruption
CNS modulationNeurotransmitter modulation

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